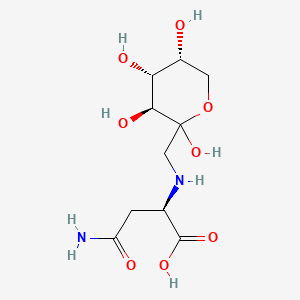

1-Deoxy-l-asparagino-fructose

Beschreibung

Eigenschaften

CAS-Nummer |

34393-27-6 |

|---|---|

Molekularformel |

C10H18N2O8 |

Molekulargewicht |

294.26 g/mol |

IUPAC-Name |

(2S)-4-amino-4-oxo-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O8/c11-7(16)1-4(10(19)20)12-2-5(14)8(17)9(18)6(15)3-13/h4,6,8-9,12-13,15,17-18H,1-3H2,(H2,11,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 |

InChI-Schlüssel |

SPIROCFTONGMLA-WGDRPHDWSA-N |

Synonyme |

N2-(1-Deoxy-D-fructos-1-yl)-L-asparagine; (S)-1-[(3-Amino-1-carboxy-3-oxopropyl)amino]-1-deoxy-D-fructose; 1-[(2-Carbamoyl-1-carboxyethyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-asparagino-D-fructose; N-(1-Deoxy-D-fructosyl)-L-asparagine; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Fructose-Asparagine Synthesis Methods

| Method | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Methanol Condensation | Anhydrous MeOH | 60°C | 36 | 12 | 89% |

| Glycerol Optimization | Glycerol/H₂O | 60°C | 36 | 35 | 95% |

| ¹³C-Labeling | Glycerol/H₂O | 60°C | 36 | 28 | 92% |

Analytical Validation and Purification

Post-synthesis purification is critical due to the presence of unreacted substrates and byproducts. Dowex-50 cation-exchange chromatography remains the gold standard, eluting fructose-asparagine with 0.5 M ammonium hydroxide. High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) and UV detection at 214 nm achieves baseline separation, with a retention time of 9.8 minutes.

Quantitative analysis employs enzymatic assays using asparaginase (EC 3.5.1.1) to hydrolyze fructose-asparagine, releasing ammonia detectable via the glutamate dehydrogenase-coupled reaction. This method confirms concentrations with a linear range of 0.05–5.0 μg/mL (R² = 0.998).

Challenges and Industrial Scalability

Despite advancements, scalability remains hindered by the Maillard reaction’s reversibility in aqueous media. Industrial applications require inert atmospheres (e.g., nitrogen) to suppress oxidative degradation. Recent trials using spray-drying techniques at 150°C show promise, achieving 40% yield in 10 minutes, but risk forming acrylamide derivatives . Future research should explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Fructose-asparagine undergoes several types of chemical reactions, including:

Maillard Reaction: This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds, including acrylamide.

Oxidation and Reduction: Fructose-asparagine can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Reducing Sugars: Glucose is commonly used in the synthesis of fructose-asparagine.

Amino Acids: Asparagine is the primary amino acid involved in the formation of fructose-asparagine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nutritional Role in Bacterial Growth

One of the primary applications of fructose-asparagine is its utilization by the food-borne pathogen Salmonella enterica. Research indicates that F-Asn serves as a sole carbon and nitrogen source for this bacterium, particularly during growth in inflamed intestinal environments. The fra locus within Salmonella encodes the necessary pathways for F-Asn uptake and utilization, making it a critical nutrient for the pathogen's survival and proliferation in hostile conditions .

Case Study: Salmonella Growth on F-Asn

In experimental settings, Salmonella mutants lacking the ability to utilize F-Asn showed significantly reduced growth rates compared to wild-type strains. This highlights F-Asn's essential role during inflammation, where it becomes a primary nutrient source. The identification of F-Asn as a key nutrient opens avenues for developing targeted therapies that inhibit Salmonella growth by disrupting its ability to utilize this compound .

Food Science Implications

Fructose-asparagine is also relevant in food science, particularly concerning the formation of acrylamide—a potential carcinogen formed during the Maillard reaction when foods are heated. The concentration of F-Asn in various foods can influence acrylamide levels. For instance, certain fruits and vegetables exhibit high concentrations of F-Asn that can lead to increased acrylamide formation when cooked at high temperatures .

Measurement of F-Asn Concentrations

Research has quantified F-Asn concentrations in various foods:

| Food Item | F-Asn Concentration (pmol/mg) |

|---|---|

| Fresh Asparagus | 500 |

| Fresh Apricots | 800 |

| Canned Apricots | 500 |

| Dried Apricots | 35,000 |

| Fresh Peaches | 66 |

The data indicate that drying processes significantly increase F-Asn concentrations, which may enhance acrylamide formation during cooking .

Therapeutic Potential

The unique metabolic pathway utilized by Salmonella for F-Asn presents potential therapeutic targets. Inhibiting specific enzymes involved in this pathway could incapacitate the pathogen without affecting other organisms that do not utilize F-Asn. This specificity is crucial for developing novel treatments against Salmonella-induced infections .

Research Findings on Therapeutic Applications

Studies have shown that certain inhibitors targeting the FraB enzyme can lead to the intoxication of Salmonella strains dependent on F-Asn. This approach suggests a dual strategy: using foods rich in F-Asn alongside FraB inhibitors could enhance treatment efficacy against Salmonella infections .

Wirkmechanismus

Fructose-asparagine exerts its effects primarily through its role as a nutrient. In Salmonella enterica, the compound is taken up and utilized via a specific pathway encoded by the fra locus. This pathway is essential for the bacteria’s fitness in the inflamed intestine, providing a competitive advantage during infection . The Maillard reaction involving fructose-asparagine also leads to the formation of various compounds, including acrylamide, which has significant implications for food safety .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

Metabolic Utilization by Bacteria

Salmonella exhibits marked differences in growth on various Amadori compounds:

Key Insights :

Role in Food Chemistry and Pathogenesis

Key Insights :

Industrial and Biomedical Relevance

- Acrylamide Mitigation: F-Asn contributes to acrylamide formation in heated foods.

- Drug Development : Inhibitors targeting FraB deglycase activity could selectively block Salmonella growth without affecting commensals .

- Synthetic Challenges : F-Asn is costly to synthesize at scale, unlike F-Lys and F-Arg, which are commercially available .

Biologische Aktivität

Fructose-asparagine (F-Asn) is a compound formed through the non-enzymatic condensation of fructose and asparagine, primarily during the Maillard reaction, which occurs when foods are heated. This compound has garnered attention due to its biological activity, particularly in relation to food safety and microbiology. This article explores the biological activity of F-Asn, focusing on its utilization by Salmonella enterica, its implications in food chemistry, and its potential as a therapeutic target.

1. Utilization by Salmonella enterica

Salmonella enterica is a significant food-borne pathogen that can utilize F-Asn as its sole carbon and nitrogen source. This ability is critical for its survival and proliferation in the inflamed intestines of hosts. Research indicates that the fra locus, which encodes the F-Asn utilization pathway, plays a vital role in the fitness of Salmonella under inflammatory conditions.

1.1 Mechanism of Utilization

The utilization pathway involves several enzymes, including FraB and FraD. The absence of FraB leads to the accumulation of a toxic metabolite, 6-phosphofructose-aspartate (6-P-F-Asp), which inhibits the growth of Salmonella mutants lacking this enzyme. Studies have shown that F-Asn is bacteriostatic to a fraB mutant with an IC50 of 19 μM, highlighting its potential as a drug target against Salmonella infections .

2. Food Chemistry Implications

F-Asn is not only significant in microbial metabolism but also has implications in food chemistry. It participates in Maillard reactions during cooking, contributing to the flavor, color, and aroma of various foods.

2.1 Formation of Acrylamide

During heating processes, F-Asn can lead to the formation of acrylamide, a compound associated with potential health risks. Research indicates that incorporating chitosan can mitigate acrylamide formation in systems containing F-Asn . The absorbance values measured at different wavelengths (OD 294 and OD 420) indicate significant changes when F-Asn is heated, suggesting alterations in chemical composition that could affect food safety .

3. Concentration in Foods

The concentration of F-Asn varies across different food types. Studies have measured F-Asn levels in various human and animal foods, identifying significant concentrations that could support Salmonella growth.

| Food Type | F-Asn Concentration (pmol/mg) |

|---|---|

| Fresh Apricots | 800 |

| Lettuce | 500 |

| Asparagus | 500 |

| Heat-dried Apricots | 11,000 - 35,000 |

These concentrations suggest that certain foods could potentially serve as vectors for Salmonella infections if consumed alongside pathogens .

4.1 In Vivo Studies

In mouse models simulating inflammation, Salmonella mutants lacking the fra locus exhibited over a thousand-fold reduction in competitive index compared to wild-type strains when exposed to F-Asn. This underscores the necessity of F-Asn for Salmonella virulence during intestinal colonization .

4.2 Therapeutic Potential

The therapeutic potential of targeting the F-Asn utilization pathway has been highlighted by studies suggesting that inhibiting FraB could lead to intoxication of Salmonella. This approach could be developed further into strategies for reducing Salmonella infections through dietary manipulation or pharmacological intervention .

Q & A

Q. How should researchers address conflicting findings on F-Asn’s nutritional necessity in non-inflammatory conditions?

- Methodological Answer : Perform meta-analyses of transcriptomic datasets (e.g., Gene Expression Omnibus) to compare fra operon expression in Salmonella across infection models. Use RNA-FISH to validate gene activation in specific gut niches. Reconcile contradictions by controlling for variables like dietary fructose/asparagine intake in animal studies .

Q. What statistical approaches are optimal for analyzing F-Asn metabolic flux data?

- Methodological Answer : Apply isotope labeling-based flux balance analysis (¹³C-FBA) to model intracellular F-Asn utilization. Use principal component analysis (PCA) to distinguish metabolic profiles between wild-type and mutant strains. Validate models with in silico knockouts and experimental metabolite profiling .

Experimental Design Considerations

Q. How to ensure reproducibility in F-Asn utilization studies?

Q. What controls are essential for F-Asn-focused genetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.